2-(3-Fluoro-4-methyl-phenyl)-cyclopropanecarboxylic acid
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Overview
Description
2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2 It is a cyclopropane derivative that features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methylbenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropane ring contribute to its unique reactivity and binding properties. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
- 1-[(4-fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Uniqueness
2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural arrangement distinguishes it from other similar compounds and may confer distinct properties and applications.
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChI Key |
NBXOFJMFLAAEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(=O)O)F |
Origin of Product |
United States |
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